molecular formula C16H15NO4 B4425375 8-(diacetylamino)-2-naphthyl acetate

8-(diacetylamino)-2-naphthyl acetate

Cat. No.: B4425375
M. Wt: 285.29 g/mol
InChI Key: CQTVNFKBGRZYMW-UHFFFAOYSA-N
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Description

8-(Diacetylamino)-2-naphthyl acetate is a specialized naphthalene derivative of significant interest in synthetic organic chemistry and materials science research. Its structure incorporates acetamide and acetoxy functional groups on the naphthalene ring system, presenting a valuable building block for the synthesis of more complex molecular architectures. Researchers utilize this compound primarily as a synthetic intermediate or a protected form for further chemical transformations. The steric strain inherent in 1,8-disubstituted naphthalene derivatives, as documented in studies of similar compounds, can lead to unusual physical properties and reactivity, including the potential for ring rearrangement under specific conditions . This makes this compound a compound of interest for investigating strain-induced reactions and mechanistic pathways in organic chemistry. While direct applications for this specific compound are not extensively documented, its structural features relate it to a class of compounds used in developing advanced materials. Furthermore, naphthalene-based scaffolds are widely explored in the design of fluorescent molecular probes . This product is provided as a high-purity material for laboratory research applications. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

[8-(diacetylamino)naphthalen-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-10(18)17(11(2)19)16-6-4-5-13-7-8-14(9-15(13)16)21-12(3)20/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTVNFKBGRZYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC2=C1C=C(C=C2)OC(=O)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(diacetylamino)-2-naphthyl acetate typically involves the acetylation of 8-amino-2-naphthol. The process can be summarized as follows:

    Starting Material: 8-amino-2-naphthol.

    Acetylation: The amino group is acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

8-(Diacetylamino)-2-naphthyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the acetylamino group back to the amino group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: 8-amino-2-naphthol.

    Substitution: Various substituted naphthyl acetates depending on the nucleophile used.

Scientific Research Applications

8-(Diacetylamino)-2-naphthyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a fluorescent probe in biological assays.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(diacetylamino)-2-naphthyl acetate in biological systems involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, potentially altering their function. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural differences and enzymatic hydrolysis data for 8-(diacetylamino)-2-naphthyl acetate and related compounds:

Compound Substituent Position(s) Molecular Weight (g/mol) Key Enzymatic Activity (kcat/Km, s⁻¹·M⁻¹) Stability Notes
This compound 2 (ester), 8 (diacetylamino) ~316.3* Not reported; inferred lower activity† Likely resistant to non-enzymatic hydrolysis due to steric hindrance
2-Naphthyl acetate 2 (ester) 200.2 4.2 × 10⁴ (Rsp3690 enzyme) Prone to enzymatic hydrolysis
1-Naphthyl acetate 1 (ester) 200.2 1.8 × 10⁴ (Rsp3690 enzyme) Moderate enzymatic hydrolysis rate
4-Nitrophenyl acetate 4 (ester) 181.1 3.5 × 10⁴ (Rsp3690 enzyme) High reactivity due to electron-withdrawing nitro group

*Calculated based on molecular formula. †Inferred from steric and electronic effects of the diacetylamino group.

Enzymatic Hydrolysis and Substrate Specificity

  • Rsp3690 Esterase Activity: The enzyme Rsp3690 from Rhodobacter sphaeroides exhibits high catalytic efficiency for 2-naphthyl acetate (kcat/Km = 4.2 × 10⁴ s⁻¹·M⁻¹) compared to 1-naphthyl acetate (1.8 × 10⁴ s⁻¹·M⁻¹), emphasizing the importance of substituent position . The diacetylamino group in this compound likely reduces enzymatic hydrolysis due to steric hindrance at the active site, which accommodates smaller aromatic esters.
  • Electronic Effects: The electron-donating diacetylamino group may decrease the electrophilicity of the ester carbonyl, further reducing hydrolysis rates compared to electron-withdrawing substituents (e.g., nitro in 4-nitrophenyl acetate) .

Metabolite Pathways

  • In pupal metabolism studies, (2-naphthyl)methanol—a hydrolysis product of 2-naphthyl acetate—was enriched in symbiotic systems, suggesting microbial involvement in ester cleavage .

Q & A

Q. What are the recommended synthetic routes for 8-(diacetylamino)-2-naphthyl acetate, and what critical steps ensure high yield and purity?

  • Methodological Answer : Begin with 8-amino-2-naphthol as the precursor. Perform stepwise acetylation:
  • Amino Protection : React with acetic anhydride in pyridine to form the monoacetylated intermediate.
  • Hydroxyl Acetylation : Treat with acetyl chloride under basic conditions (e.g., K₂CO₃/DMF) to esterify the hydroxyl group.
  • Purification : Use column chromatography (ethyl acetate/hexane gradient) and monitor via TLC (n-hexane:ethyl acetate, 9:1) .
    Yield optimization requires strict anhydrous conditions and inert atmosphere to prevent hydrolysis of acetyl groups.

Q. What analytical techniques are essential for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • Structural Confirmation :
  • ¹H/¹³C NMR : Identify acetyl protons (δ ~2.0-2.3 ppm) and naphthyl aromatic signals.
  • FTIR : Confirm ester (C=O ~1740 cm⁻¹) and amide (C=O ~1650 cm⁻¹) stretches.
  • Purity Assessment :
  • HPLC (C18 column, acetonitrile/water gradient) to quantify impurities.
    Cross-validate with melting point analysis and high-resolution mass spectrometry (HRMS) .

Q. How should this compound be stored to maintain stability, and what are the indicators of degradation?

  • Methodological Answer :
  • Storage : Dissolve in anhydrous acetonitrile and store at -20°C in amber vials to prevent photodegradation.
  • Degradation Indicators :
  • HPLC : New peaks at shorter retention times suggest hydrolysis of acetate or diacetylamino groups.
  • Color Change : Yellowing indicates oxidative degradation .

Advanced Research Questions

Q. How can factorial design be applied to optimize the acetylation reaction conditions for this compound synthesis?

  • Methodological Answer : Use a 2³ factorial design to test variables:
  • Temperature (60°C vs. 80°C)
  • Catalyst (DMAP vs. pyridine)
  • Reaction time (2 h vs. 4 h).
    Analyze via ANOVA to identify significant factors affecting yield. Interaction plots reveal synergies (e.g., higher temperature + DMAP improves acetylation efficiency) .

Q. What computational methods are effective in predicting the reactivity and regioselectivity of acetylation in 8-amino-2-naphthyl derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Model transition states to predict acetylation sites.
  • Reaction Pathway Search : Tools like GRRM or AFIR (Artificial Force Induced Reaction) map energy barriers for mono- vs. diacetylation.
    Combine with experimental validation (e.g., kinetic studies) to refine computational models .

Q. How do solvent polarity and catalyst choice influence kinetic vs. thermodynamic control in the diacetylation of 8-amino-2-naphthyl acetate?

  • Methodological Answer :
  • Kinetic Control : Polar aprotic solvents (DMF, DMSO) favor faster monoacetylation due to stabilized intermediates.
  • Thermodynamic Control : Prolonged reaction time in less polar solvents (toluene) with DMAP shifts equilibrium toward diacetylation.
    Monitor via in-situ FTIR to track acetyl group formation .

Q. When encountering contradictory NMR data between synthesized batches, what strategies resolve structural ambiguity?

  • Methodological Answer :
  • 2D NMR : Use HSQC to correlate carbon-proton pairs and NOESY to assess spatial proximity of substituents.
  • Dynamic Effects : Check for rotameric equilibria (e.g., acetyl group rotation) by variable-temperature NMR.
  • Computational NMR Prediction : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) .

Q. What in silico approaches are recommended for predicting biological target interactions of this compound, and how can these guide experimental validation?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to screen against targets (e.g., enzymes with naphthyl-binding pockets).
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories.
    Validate with Surface Plasmon Resonance (SPR) to measure binding affinity and ITC for thermodynamic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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